molecular formula C10H10N2O B15215814 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl CAS No. 16867-29-1

4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl

Cat. No.: B15215814
CAS No.: 16867-29-1
M. Wt: 174.20 g/mol
InChI Key: FXHOXXOPXPGPKP-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with two methyl groups attached at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-methylpyridine with a suitable aldehyde or ketone, followed by cyclization to form the pyridopyrimidinone core. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methyl groups and other positions on the ring system can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, at specific positions on the ring system.

Scientific Research Applications

4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl
  • 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,3-dimethylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-8(2)11-9-5-3-4-6-12(9)10(7)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOXXOPXPGPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CC=CN2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335233
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-29-1
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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